Tipranavir - 174484-41-4

Tipranavir

Catalog Number: EVT-288338
CAS Number: 174484-41-4
Molecular Formula: C31H33F3N2O5S
Molecular Weight: 602.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tipranavir is a pyridine-2-sulfonamide substituted at C-5 by a trifluoromethyl group and at the sulfonamide nitrogen by a dihydropyrone-containing m-tolyl substituent. It is an HIV-1 protease inhibitor. It has a role as a HIV protease inhibitor and an antiviral drug.
Tipranavir (brand name: Aptivus) is a prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of HIV infection in adults and children weighing at least 79 lb (36 kg) and who meet specific requirements, as determined by a health care provider.
Tipranavir is always used with the boosting agent ritonavir (brand name: Norvir) and other HIV medicines.
Although tipranavir is FDA-approved for use in adults and children, it is no longer commonly used or recommended as an HIV treatment. The Guidelines for the Use of Antiretroviral Agents in Adults and Adolescents with HIV and the Guidelines for the Use of Antiretroviral Agents in Pediatric HIV Infection no longer contain detailed or updated information on the use of tipranavir. Please refer to the FDA drug label for additional information regarding the use of tipranavir in people with HIV.
HIV medicines cannot cure HIV/AIDS, but taking HIV medicines every day helps people with HIV live longer, healthier lives. HIV medicines also reduce the risk of HIV transmission. If you are taking HIV medicines, do not cut down on, skip, or stop taking them unless your health care provider tells you to.

Tipranavir is a sulfonamide-containing dyhydropyrone and a nonpeptidic protease inhibitor that targets the HIV protease. Tipranavir and ritonavir are coadministered to treat HIV.
Tipranavir is a Protease Inhibitor. The mechanism of action of tipranavir is as a HIV Protease Inhibitor.
Tipranavir is an antiretroviral protease inhibitor used in the therapy and prevention of human immunodeficiency virus (HIV) infection and the acquired immunodeficiency syndrome (AIDS). Tipranavir can cause transient and usually asymptomatic elevations in serum aminotransferase levels and is a rare cause of clinically apparent, acute liver injury. In coinfected patients, hepatic injury during highly active antiretroviral therapy including tipranavir may be a result of exacerbation of the underlying chronic hepatitis B or C, rather than a direct effect of the medication.
Tipranavir is a non-peptidomimetic agent that inhibits both wild type and drug resistant forms of human immunodeficiency virus (HIV) protease.
Source and Classification

Tipranavir is derived from a class of compounds known as sulfonamide-containing dihydropyrones. Its development was part of a broader effort to create effective HIV protease inhibitors, leveraging insights gained from the study of other aspartyl proteases. It is recognized for its ability to inhibit the processing of viral polyproteins, which is crucial for the formation of mature virions in HIV-infected cells .

Synthesis Analysis

The synthesis of Tipranavir involves a multi-step process that typically encompasses around 15 linear steps. The synthetic route employs various techniques, including palladium-catalyzed reactions and dynamic kinetic resolution, to convert readily available starting materials into the final product. Key parameters in the synthesis include:

  • Starting Materials: Commonly utilized precursors are selected based on their availability and reactivity.
  • Reagents: A variety of reagents are used throughout the synthesis to facilitate reactions, including solvents and catalysts.
  • Yield Optimization: Each step is optimized for yield and purity, with rigorous controls in place to manage impurities .

The synthesis pathway exemplifies modern organic chemistry techniques, emphasizing efficiency and scalability for pharmaceutical production.

Molecular Structure Analysis

Tipranavir's molecular structure features a complex arrangement that includes multiple functional groups essential for its biological activity. The structure can be described as follows:

  • Core Structure: The compound contains a dihydropyrone ring fused with a sulfonamide moiety.
  • Chirality: Tipranavir exhibits chirality, which plays a significant role in its binding affinity to the HIV protease enzyme.
  • Interactions: The molecular design allows for flexible interactions with the active site of the protease, enhancing its ability to inhibit enzymatic activity even in resistant strains of HIV .

Crystallographic studies have provided insights into how Tipranavir interacts with the HIV protease at the molecular level, revealing critical binding sites and conformational adjustments that occur upon interaction.

Chemical Reactions Analysis

Tipranavir undergoes various chemical reactions during both its synthesis and its metabolic processing within the body:

  • Synthesis Reactions: Key reactions include nucleophilic substitutions and cyclizations that form the dihydropyrone core and attach functional groups.
  • Metabolic Reactions: In vivo, Tipranavir is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4. This metabolic pathway significantly influences its pharmacokinetics and potential drug interactions .

Understanding these chemical reactions is crucial for optimizing both the synthesis process and therapeutic applications.

Mechanism of Action

Tipranavir exerts its antiviral effects by inhibiting the HIV protease enzyme, which is essential for processing viral Gag and Gag-Pol polyproteins into functional proteins necessary for viral replication. The mechanism can be summarized as follows:

  • Binding Affinity: Tipranavir binds to the active site of HIV protease with high affinity (Ki = 8 pM), effectively blocking substrate access.
  • Resistance Management: Its unique binding characteristics allow it to remain effective against strains of HIV that have developed resistance to other protease inhibitors. This includes adjustments in binding due to amino acid substitutions at the active site .
  • Inhibition Profile: The compound demonstrates potent antiviral activity in vitro, with an IC90 value of 100 nM, indicating its effectiveness in inhibiting viral replication in cultured cells .
Physical and Chemical Properties Analysis

Tipranavir possesses several notable physical and chemical properties:

  • Solubility: The compound has limited solubility in water but shows better solubility in organic solvents.
  • Stability: It exhibits stability under various conditions but may degrade over time if not stored properly.
  • Protein Binding: Tipranavir has extensive protein binding (>99.9%), primarily to human serum albumin and alpha-1-acid glycoprotein, which influences its distribution and bioavailability .

These properties are critical for understanding how Tipranavir behaves pharmacologically once administered.

Applications

Tipranavir's primary application lies in the treatment of HIV-1 infections, particularly among patients who have developed resistance to other therapies. Its use has been supported by clinical studies demonstrating its efficacy and safety profile. Additionally, ongoing research explores potential applications beyond HIV treatment, including studies investigating its effects on other viral infections or diseases where protease inhibition may be beneficial.

Mechanistic Insights into Tipranavir's Non-Peptidic Protease Inhibition

Structural Basis of HIV-1 Protease Binding Dynamics

HIV-1 protease (HIV-1 PR) is a C2-symmetric homodimer critical for viral maturation. Each monomer contributes aspartic acid residues (Asp25/Asp25′) that form the catalytic site, which is gated by two highly flexible β-hairpin "flaps" (residues 43–58). These flaps exist in a dynamic equilibrium between closed, semi-open, open, and wide-open conformations, as revealed by molecular dynamics (MD) simulations [1] [4]. The flap-tip distance (measured between Ile50 Cα atoms of each monomer) serves as a key metric: closed conformation (∼0.6 nm), semi-open (0.6–2.0 nm), open (2.0–3.0 nm), and wide-open (>3.0 nm) [1]. In the unbound state, HIV-1 PR predominantly adopts a semi-open conformation, facilitating substrate access [4].

Tipranavir (TPV) uniquely stabilizes the closed flap conformation by forming direct hydrogen bonds with Ile50 residues, bypassing the conserved water molecule typically required by peptidomimetic inhibitors [3] [8]. This binding restricts flap mobility, reducing the protease’s overall flexibility by 40–60% compared to the unbound state, as quantified by root-mean-square fluctuation (RMSF) analysis in MD studies [1]. The drug’s binding epitope extends beyond the catalytic site, engaging residues in the "elbow" region (residues 35–42), which allosterically suppresses flap opening [1] [4].

Resistance mutations (e.g., I84V, L33F, V82L) diminish inhibitor binding by altering hydrophobic packing in the active site or increasing flap flexibility. For example, the I84V mutation reduces van der Waals contacts with TPV, while L33F distorts the elbow’s conformation, favoring semi-open states that facilitate drug dissociation [4] [8].

Table 1: Conformational States of HIV-1 Protease Flaps and Tipranavir’s Effects

ConformationFlap-Tip Distance (nm)Population in Unbound PRPopulation in TPV-Bound PR
Closed~0.6<10%>90%
Semi-Open0.6–2.0~70%<5%
Open2.0–3.0~15%<2%
Wide-Open>3.0~5%<1%

Data derived from MD simulations [1] [4]

Comparative Analysis of Tipranavir vs. Peptidomimetic Protease Inhibitors

Tipranavir’s non-peptidic scaffold (derived from coumarin and pyrone) contrasts sharply with peptidomimetic inhibitors (e.g., Saquinavir, Darunavir), which mimic the transition state of peptide substrates [2] [5]. This structural distinction underpins its distinct binding mechanism:

  • Scaffold Flexibility:
  • TPV’s rigid bi-cyclic structure enables extensive surface contact with hydrophobic subsites (S1–S3) without conformational penalties [5] [8].
  • Peptidomimetics (e.g., Lopinavir) adopt extended conformations that maximize hydrogen bonding but incur entropic costs upon binding [2].
  • Hydrogen Bonding Network:
  • TPV forms 8–10 hydrogen bonds directly with backbone atoms of Asp29, Asp30, Gly48, and Ile50, displacing the structural water molecule typically bridged to Ile50 in peptidomimetic complexes [3] [8].
  • Peptidomimetics like Darunavir rely on water-mediated hydrogen bonds, making them vulnerable to mutations that perturb water positioning (e.g., I50V) [4].
  • Resistance Profiles:
  • TPV retains efficacy against mutants with >10 resistance mutations (e.g., the "15X mutant": L10I/L33I/M46I/I54V/L63I/V82A/I84V/L90M) due to its adaptability and direct interactions with conserved residues [8].
  • Peptidomimetics show earlier failure in multidrug-resistant strains; for example, Saquinavir susceptibility drops 100-fold with just G48V/L90M mutations [2] [5].

Table 2: Tipranavir vs. Peptidomimetic Protease Inhibitors

FeatureTipranavirPeptidomimetics (e.g., Darunavir, Saquinavir)
Chemical ScaffoldNon-peptidic (coumarin-based)Peptide-like with transition-state isosteres
Ile50 InteractionDirect H-bondsWater-mediated H-bonds
Resistance BarrierHigh (effective against ≥5 mutations)Moderate to low
ΔG Binding (kcal/mol)−13.2 (WT)−10.5 to −12.0 (WT)
Key VulnerabilityHepatic metabolismActive-site mutations (e.g., V82A)

Data compiled from [2] [3] [5]

Thermodynamic Profiling of Binding Affinity and Entropy-Enthalpy Compensation

Tipranavir’s binding to HIV-1 PR is driven by a large favorable entropy change (−TΔS = −14.6 kcal/mol at 25°C), complemented by a modest enthalpy contribution (ΔH = −0.7 kcal/mol) [3] [8]. This contrasts with peptidomimetic inhibitors (e.g., Amprenavir), which exhibit enthalpy-dominated binding (ΔH = −8.5 kcal/mol) due to extensive polar interactions [8]. The entropy dominance in TPV arises from:

  • Desolvation Effects: Displacement of 12–15 ordered water molecules from the protease active site, increasing solvent entropy [8].
  • Conformational Rigidification: Restriction of flap dynamics releases vibrational entropy, offsetting the entropic penalty of ligand immobilization [1] [3].

Upon encountering resistance mutations (e.g., I84V), TPV undergoes entropy-enthalpy compensation: It sustains minimal enthalpic losses (ΔΔH ≤ +1.2 kcal/mol) while compensating for entropic penalties (ΔTΔS ≥ +3.0 kcal/mol) through enhanced van der Waals contacts with hydrophobic residues like Leu82 [8]. This adaptability results in only a 2–4 fold reduction in binding affinity (Ki ≤ 50 pM) against multidrug-resistant mutants, compared to >100-fold drops seen with peptidomimetics [3] [8].

Table 3: Thermodynamic Parameters of Tipranavir Binding to HIV-1 Protease Variants

Protease VariantΔG (kcal/mol)ΔH (kcal/mol)−TΔS (kcal/mol)Ki (pM)
Wild-Type−13.9−0.7−13.219
I50V Mutant−12.1+0.5−12.6260
V82F/I84V Mutant−12.8−1.9−10.9110
15X MDR Mutant*−12.5−1.2−11.3380

ΔG = ΔH − TΔS; *L10I/L33I/M46I/I54V/L63I/V82A/I84V/L90M; Data from isothermal titration calorimetry [8]

The thermodynamic resilience of TPV underscores its design paradigm: leveraging entropic driving forces and direct backbone interactions to maintain efficacy amid mutational landscapes that cripple enthalpically driven inhibitors [3] [8]. This principle informs next-generation non-peptidic inhibitors (e.g., PL-100) aiming to amplify entropic contributions while minimizing enthalpic dependencies [5].

Properties

CAS Number

174484-41-4

Product Name

Tipranavir

IUPAC Name

N-[3-[(1R)-1-[(2R)-4-hydroxy-6-oxo-2-(2-phenylethyl)-2-propyl-3H-pyran-5-yl]propyl]phenyl]-5-(trifluoromethyl)pyridine-2-sulfonamide

Molecular Formula

C31H33F3N2O5S

Molecular Weight

602.7 g/mol

InChI

InChI=1S/C31H33F3N2O5S/c1-3-16-30(17-15-21-9-6-5-7-10-21)19-26(37)28(29(38)41-30)25(4-2)22-11-8-12-24(18-22)36-42(39,40)27-14-13-23(20-35-27)31(32,33)34/h5-14,18,20,25,36-37H,3-4,15-17,19H2,1-2H3/t25-,30-/m1/s1

InChI Key

SUJUHGSWHZTSEU-FYBSXPHGSA-N

SMILES

CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4

Solubility

Insoluble
Freely soluble in dehydrated alcohol, propylene glycol. Insoluble in aqueous buffer, pH 7.5

Synonyms

PNU-140690; PNU 140690; PNU140690; Tipranavir; brand name: Aptivus.

Canonical SMILES

CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4

Isomeric SMILES

CCC[C@]1(CC(=C(C(=O)O1)[C@H](CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.